1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone
Overview
Description
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group
Preparation Methods
The synthesis of 1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluoro-4-methoxybenzene and 4-(E)-prop-1-enylphenol.
Reaction Conditions:
Industrial Production: On an industrial scale, the synthesis may be optimized by using catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the fluorinated positions, using reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH).
Scientific Research Applications
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone can be compared with other fluorinated aromatic compounds:
2,3,5,6-Tetrafluoro-4-methoxybenzamide: Similar in structure but lacks the ethanone group, making it less reactive in certain chemical reactions.
4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol: Contains a benzyl alcohol group instead of an ethanone, affecting its solubility and reactivity.
4-Azido-2,3,5,6-tetrafluorobenzoic acid:
Properties
IUPAC Name |
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O3/c1-4-5-11-14(19)16(21)18(17(22)15(11)20)25-12-7-6-10(9(2)23)8-13(12)24-3/h4-8H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIIDONWJDIAND-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=C(C=C(C=C2)C(=O)C)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=C(C=C(C=C2)C(=O)C)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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